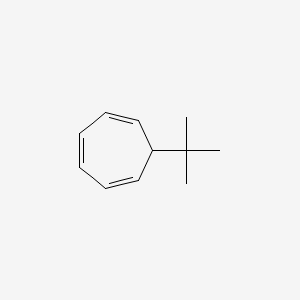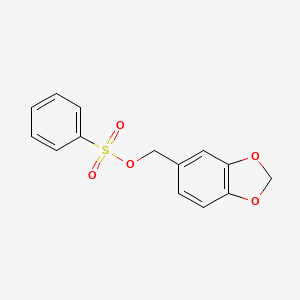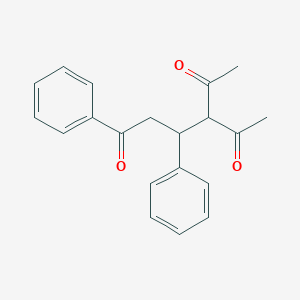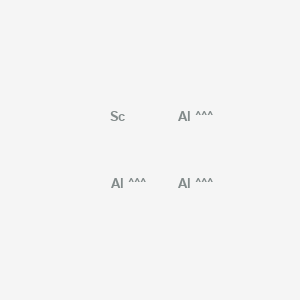
Copper--magnesium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–magnesium (1/2) is an alloy composed of copper and magnesium in a 1:2 ratio. This compound is known for its unique combination of properties, including high strength, good electrical conductivity, and excellent corrosion resistance. Copper–magnesium alloys are widely used in various industrial applications due to their mechanical and electrical properties.
準備方法
Synthetic Routes and Reaction Conditions
Copper–magnesium alloys can be prepared through several methods, including:
Solid-State Diffusion: This method involves blending copper and magnesium powders and then subjecting them to high temperatures to facilitate diffusion and alloy formation.
Melting and Casting: Copper and magnesium are melted together in a furnace and then cast into the desired shape.
Industrial Production Methods
In industrial settings, copper–magnesium alloys are typically produced using large-scale melting and casting processes. The raw materials are melted in electric arc furnaces, and the molten alloy is then cast into ingots or other forms for further processing .
化学反応の分析
Types of Reactions
Copper–magnesium alloys undergo various chemical reactions, including:
Oxidation: Both copper and magnesium can oxidize when exposed to air, forming copper oxide and magnesium oxide.
Reduction: Magnesium can act as a reducing agent, reducing copper(II) ions to copper metal.
Substitution: Copper–magnesium alloys can participate in substitution reactions where magnesium atoms replace other metal atoms in a compound.
Common Reagents and Conditions
Common reagents used in reactions involving copper–magnesium alloys include:
Oxygen: For oxidation reactions.
Hydrochloric Acid: For reduction reactions involving magnesium.
Ethylenediaminetetraacetic Acid (EDTA): For complexometric titrations involving magnesium.
Major Products Formed
The major products formed from reactions involving copper–magnesium alloys include:
Copper Oxide: Formed during oxidation.
Magnesium Oxide: Formed during oxidation.
Copper Metal: Formed during reduction reactions.
科学的研究の応用
Copper–magnesium alloys have numerous scientific research applications, including:
作用機序
The mechanism of action of copper–magnesium alloys involves several molecular targets and pathways:
Electrical Conductivity: The presence of copper provides high electrical conductivity, making the alloy suitable for electrical applications.
Mechanical Strength: The addition of magnesium enhances the mechanical strength of the alloy, making it suitable for structural applications.
Corrosion Resistance: The alloy’s resistance to corrosion is due to the formation of a protective oxide layer on the surface.
類似化合物との比較
Similar Compounds
Copper–zinc Alloys:
Copper–aluminum Alloys: These alloys have higher corrosion resistance but lower electrical conductivity compared to copper–magnesium alloys.
Magnesium–aluminum Alloys: These alloys have similar mechanical properties but different electrical conductivity compared to copper–magnesium alloys.
Uniqueness
Copper–magnesium alloys are unique due to their combination of high electrical conductivity, mechanical strength, and corrosion resistance. This makes them suitable for a wide range of applications, from electronics to structural components .
特性
CAS番号 |
12053-95-1 |
|---|---|
分子式 |
CuMg2 |
分子量 |
112.16 g/mol |
InChI |
InChI=1S/Cu.2Mg |
InChIキー |
RHZVVFNNUJOXQP-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


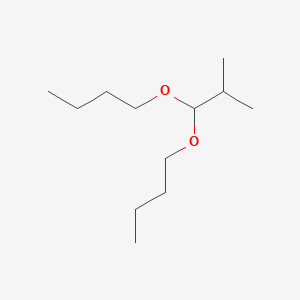
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
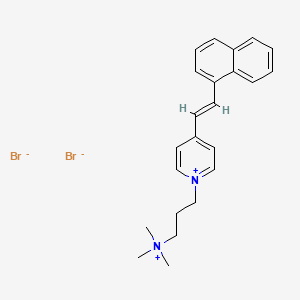

![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
